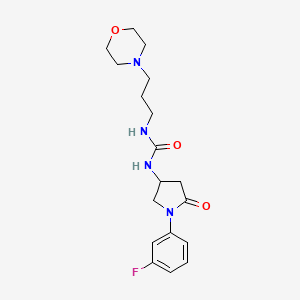

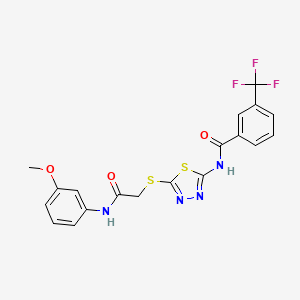

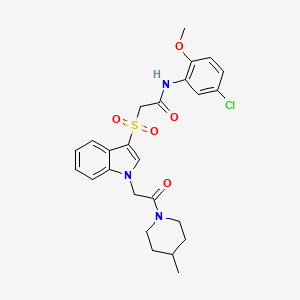

Ethyl 1-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylpiperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 1-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylpiperidine-4-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various ethyl pyrimidine carboxylate derivatives with sulfonyl groups, which share some structural similarities. These compounds are of interest due to their potential biological activities, including antibacterial, immunobiological, and herbicidal properties, as well as their role as inhibitors in various biological pathways .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, such as the three-component reaction used to synthesize a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates . Another example is the reaction of ethyl 5-cyano-6-mercaptonicotinate derivatives with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to yield various ethyl pyrimidine carboxylate derivatives . These synthetic routes often employ nucleophilic substitution reactions and cyclization steps to construct the pyrimidine core and introduce the sulfonyl group.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (PMR or ^1H NMR) spectroscopy, and mass spectrometry . These methods help establish the presence of functional groups, such as the sulfonyl group and the pyrimidine ring, and confirm the overall molecular structure.

Chemical Reactions Analysis

The chemical reactivity of these compounds can involve hydrolytic activation or decomposition pathways, as seen in the case of the herbicidally active ethyl pyrazole carboxylate derivative, which hydrolyzes under weakly basic conditions to afford various products . These reactions are important for understanding the mode of action of these compounds, especially when they function as pro-pesticides or inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the sulfonyl group and the pyrimidine ring contributes to their potential biological activities. For instance, some of the synthesized compounds have been evaluated for their antioxidant activity using assays like the diphenylpicrylhydrazyl (DPPH) assay and DNA strand scission assay . Additionally, structure-activity relationship (SAR) studies help in identifying potent inhibitors of transcriptional activation in T cells, which is indicative of their chemical properties influencing biological activity .

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The molecular structures of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, showcasing the importance of intramolecular and intermolecular hydrogen bonds in dictating the spatial arrangement of molecules. This analysis provides foundational knowledge for understanding the chemical behavior and potential reactivity of similar compounds, including Ethyl 1-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylpiperidine-4-carboxylate (Wu et al., 2005).

Antibacterial Agent Synthesis

Compounds with structures similar to this compound have been synthesized and evaluated as antibacterial agents. For example, derivatives of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, having sulfinyl or sulfonyl groups, were synthesized and showed potent antibacterial properties (Miyamoto et al., 1987).

Antioxidant Agents

The synthesis and characterization of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have shown promising antioxidant activity. This research highlights the potential for derivatives of this compound to act as antioxidant agents, contributing to the development of novel therapeutic compounds (Asha et al., 2009).

Herbicidal Activity

Research into related compounds such as ethyl 5-[N-(5,7-dimethoxy-2H-1,2,4-thiadiazolo-[2,3-a] pyrimidin-2-ylidene)sulfamoyl]-1,3-dimethylpyrazole-4-carboxylate has elucidated their hydrolytic activation/decomposition pathways, revealing potent herbicidal activity. This suggests that this compound and its derivatives could be explored for herbicidal applications, leveraging their chemical reactivity for plant protection (Okajima et al., 1991).

Propiedades

IUPAC Name |

ethyl 1-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O6S/c1-5-24-14(20)11-6-8-18(9-7-11)25(22,23)12-10(2)16(3)15(21)17(4)13(12)19/h11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWOXQBBWZDLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)

![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)